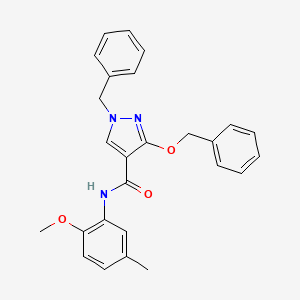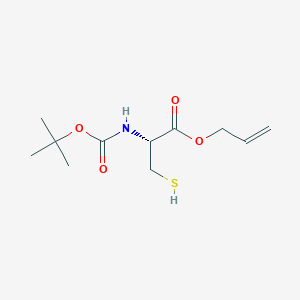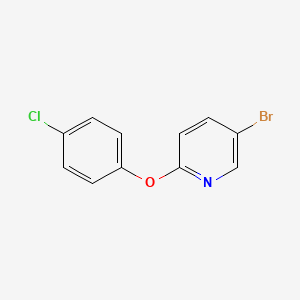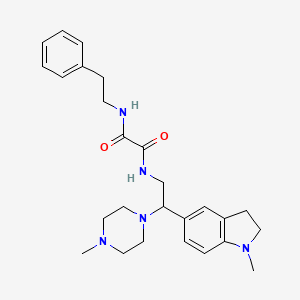![molecular formula C14H12Cl2N4OS B2863211 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-67-1](/img/structure/B2863211.png)
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H12Cl2N4OS. It is also known by its synonyms: 2,4-DICHLOROPHENYL 1- [2- (METHYLSULFANYL) [1,2,4]TRIAZOLO [1,5-A]PYRIMIDIN-7-YL]ETHYL ETHER and [1,2,4]Triazolo [1,5-a]pyrimidine, 7- [1- (2,4-dichlorophenoxy)ethyl]-2- (methylthio)- .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is substituted at the 7-position with a 2,4-dichlorophenoxyethyl group and at the 2-position with a methylsulfanyl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 355.24 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Properties
Research has explored various synthetic pathways to create [1,2,4]triazolo[1,5-a]pyrimidine derivatives, revealing their potential in creating structurally diverse compounds with significant biological activities. For instance, Wamhoff, Kroth, and Strauch (1993) demonstrated the conversion of enamino nitriles into heterocondensed pyrimidines, which were further cyclized to afford 1,2,4-triazolo[1,5-c]pyrimidines, highlighting the versatility of this scaffold in heterocyclic chemistry (Wamhoff, Kroth, & Strauch, 1993). Similarly, Makisumi and Kanō (1963) investigated the rearrangement properties of 5-methyl-7-alkoxy-s-triazolo[1,5-a]pyrimidines, providing insights into the reactivity and potential transformations of this class of compounds (Makisumi & Kanō, 1963).
Crystal Structure Analysis
The crystal structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives has been elucidated, revealing their supramolecular architecture and potential for forming coordination compounds with possible biological activity. Canfora, Pillet, Espinosa, and Ruisi (2010) reported on the molecular structure in two crystal environments, emphasizing the significance of hydrogen-bonding interactions and π-π stacking in determining the supramolecular arrangement (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Biological Activity
The triazolopyrimidine scaffold has been a focus of study for its potential biological activity. Bhuiyan, Rahman, Hossain, Rahim, Hossain, and Naser (2006) synthesized thienopyrimidine derivatives via a one-step process, some of which exhibited pronounced antimicrobial activity, illustrating the therapeutic potential of these compounds (Bhuiyan et al., 2006). Additionally, Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, and Torley (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines acted as mediator release inhibitors, suggesting their utility in developing antiasthma agents (Medwid et al., 1990).
Antioxidant Properties
Investigations into the antioxidant properties of [1,2,4]triazolopyrimidines have demonstrated their potential in addressing oxidative stress-related conditions. Chkirate, Fettach, El Hafi, Karrouchi, Elotmani, Mague, Radi, Faouzi, Adarsh, Essassi, and Garcia (2020) prepared Cu(II) coordination complexes with triazolopyrimidines, exhibiting "solvent induced" polymorphs with antioxidant properties, underscoring the chemical diversity and biological relevance of these compounds (Chkirate et al., 2020).
Propriétés
IUPAC Name |
7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-8(21-12-4-3-9(15)7-10(12)16)11-5-6-17-13-18-14(22-2)19-20(11)13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDVKCNQMKOCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)SC)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B2863128.png)



![Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2863133.png)
![5-[(3,4-dichlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2863135.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2863136.png)

![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2863140.png)
![2-difluoromethanesulfonyl-N-[1-(furan-3-yl)propan-2-yl]benzamide](/img/structure/B2863141.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide](/img/structure/B2863144.png)
![3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride](/img/structure/B2863148.png)
![2-[[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2863151.png)
